Carzelesin, also designated as U-80244, is derived from a series of chemical modifications of pyrroloindole structures. Its classification as a prodrug indicates that it undergoes transformation within the body to become an active form capable of interacting with biological targets. This compound is part of a broader category of anticancer agents that target DNA, specifically by forming covalent adducts that disrupt cellular replication and transcription processes.
The synthesis of Carzelesin involves several intricate steps designed to produce the desired cyclopropylpyrroloindole structure. The key synthetic route includes the condensation of (S)-N-[2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,2,3,6-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrol-3-ylcarbonyl]-1H-indol-5-yl]-6-(diethylamino)benzofuran-2-carboxamide with phenyl isocyanate. This reaction is facilitated by triethylamine in tetrahydrofuran (THF), resulting in the formation of Carzelesin through a series of controlled chemical reactions.
The molecular formula for Carzelesin is C41H37ClN6O5, indicating a complex structure with multiple functional groups. The compound features a unique cyclopropyl moiety linked to a pyrroloindole framework, which is essential for its biological activity.
The structural representation can be described using various chemical notation systems:
This complex structure contributes to its unique pharmacological properties.
Carzelesin undergoes a two-step activation process to become biologically active:
This activation pathway highlights the importance of metabolic processes in determining the efficacy of Carzelesin as an anticancer agent.
The mechanism by which Carzelesin exerts its anticancer effects involves selective binding to DNA. Once activated to U-76074, it forms covalent adducts with DNA, leading to disruptions in replication and transcription. This action ultimately triggers cell cycle arrest and apoptosis in cancer cells. Studies have shown that Carzelesin demonstrates significant potency against various cancer cell lines and solid tumors while exhibiting relatively low toxicity towards normal cells .
In preclinical models, Carzelesin has shown remarkable efficacy against mouse L1210 leukemia and pancreatic ductal adenocarcinoma, achieving up to 97% tumor growth inhibition .
Carzelesin possesses distinct physical and chemical properties that influence its behavior in biological systems:
The stability and reactivity of Carzelesin are crucial for its function as an anticancer drug; it must be sufficiently stable in circulation while being readily activated within target tissues.
Carzelesin has been primarily investigated for its applications in oncology. Its ability to selectively target cancer cells makes it a valuable candidate for further development in cancer therapeutics. Research continues into optimizing its formulation and delivery methods to enhance its efficacy and minimize side effects.
Carzelesin exerts its biological activity through highly selective binding to the minor groove of DNA, followed by covalent alkylation of specific nucleotide bases. The molecular architecture of carzelesin features three critical domains: a DNA-binding subunit that confers binding specificity to AT-rich regions, a linker segment that optimally positions the molecule within the minor groove, and a CPI alkylating unit responsible for the formation of permanent DNA lesions [3].
The binding preference of carzelesin centers around 5'-AATTA-3' sequences, with additional affinity for 5'-TTTT-3' and 5'-TATA-3' sites [9]. This sequence selectivity stems from the compound's ability to establish van der Waals contacts and hydrogen bonds with the floor and walls of the minor groove, creating an optimal fit within regions exhibiting narrow minor groove width. The molecular geometry of these AT-rich sequences provides complementary curvature to the carzelesin molecule, enabling deep penetration into the minor groove that positions the CPI moiety for nucleophilic attack.
The alkylation reaction initiates through cyclopropane ring activation, where the electron-deficient carbon undergoes nucleophilic attack by the N3 position of adenine (specifically at the 3'-end of the recognition sequence). This reaction results in the formation of a covalent carbon-nitrogen bond between the drug and DNA, creating a monoadduct that fundamentally alters DNA architecture. Unlike platinum-based agents that primarily target guanine residues, carzelesin's adenine-specific alkylation represents a novel targeting mechanism with significant biological implications [3] [9].
Table 1: Sequence-Specific Alkylation Preferences of DNA-Targeting Agents
Compound | Primary DNA Target Site | Binding Location | Covalent Bond Formation |
---|---|---|---|
Carzelesin | 5'-AATTA-3' (Adenine N3) | Minor groove | Cyclopropyl ring to adenine N3 |
Cisplatin | 5'-GG-3' (Guanine N7) | Major groove | Platinum to guanine N7 |
Carboplatin | 5'-GG-3' (Guanine N7) | Major groove | Platinum to guanine N7 |
Duocarmycin SA | 5'-TTA-3' (Adenine N3) | Minor groove | Cyclopropyl ring to adenine N3 |
Anthramycin | 5'-Pu-G-Pu-3' (Guanine N2) | Minor groove | Imine to guanine N2 |
The CPI pharmacophore constitutes the molecular engine driving carzelesin's extraordinary cytotoxic potency. This structural motif undergoes a sophisticated activation mechanism that enables precise covalent modification of DNA. The CPI unit features a highly strained cyclopropane ring adjacent to an electron-deficient pyrroloindole system, creating a molecular configuration primed for ring opening upon interaction with DNA [3] [9].
The alkylation process proceeds through a stepwise mechanism beginning with non-covalent association within the minor groove. As carzelesin achieves optimal positioning, the electron-deficient carbon at the cyclopropane ring junction becomes susceptible to nucleophilic attack by the adenine N3 atom. This attack triggers cyclopropane ring opening and formation of a covalent bond between the drug and DNA base. The reaction proceeds through a spiro-cyclobutane transition state that ultimately collapses into the final adduct structure, characterized by an irreversible carbon-nitrogen bond at the adenine N3 position [9].
The stereoelectronic properties of the CPI unit significantly influence carzelesin's biological activity. The presence of a chloromethyl substituent on the CPI subunit enhances electrophilic character at the cyclopropane ring, facilitating nucleophilic attack. Additionally, the asymmetric center adjacent to the cyclopropane ring dictates stereospecific binding orientation within the minor groove, influencing both sequence recognition efficiency and alkylation kinetics. The molecular architecture ensures that carzelesin functions as a prodrug, requiring activation through carboxylesterase-mediated hydrolysis to liberate the active CPI moiety (U-76,073) before DNA binding can occur [3].
Table 2: Molecular Events in Carzelesin-DNA Adduct Formation
Activation Step | Molecular Process | Structural Requirement | Biological Consequence |
---|---|---|---|
Prodrug activation | Hydrolysis of ester linkage | Carboxylesterase recognition site | Liberation of active CPI moiety |
DNA recognition | Minor groove binding | Curved molecular architecture | Positioning at AT-rich sequences |
Non-covalent complex | Hydrogen bonding and van der Waals contacts | Complementary functional groups | Preorganization for alkylation |
Nucleophilic attack | Adenine N3 attack on cyclopropane | Electron-deficient cyclopropane | Covalent bond initiation |
Bond rearrangement | Cyclopropane ring opening | Strained three-membered ring | Permanent DNA adduct formation |
Adduct stabilization | Structural relaxation | Extended conjugated system | Irreversible DNA damage |
Carzelesin exhibits distinct biochemical properties when compared to structurally-related CPI analogues, particularly regarding DNA interaction kinetics and cytotoxic potency. Among the CPI class, carzelesin demonstrates intermediate binding affinity but exceptional sequence selectivity, distinguishing it from other clinically investigated agents such as adozelesin and bizelesin [3] [9].
Adozelesin, a simpler CPI analogue, demonstrates approximately 5-fold higher in vitro potency than carzelesin in certain cancer cell lines, with IC50 values in the low picomolar range versus carzelesin's mid-picomolar range. However, this enhanced potency comes at the expense of reduced sequence discrimination, resulting in more widespread DNA damage. Bizelesin, functioning as a bifunctional alkylator, forms interstrand cross-links rather than monoalkylations. This agent exhibits significantly prolonged DNA residence time due to its dual covalent attachment, but demonstrates substantially different pharmacokinetic properties and toxicity profiles [9].
Carzelesin's unique pharmacokinetic advantage stems from its prodrug design. The esterified precursor form improves solubility and distribution characteristics compared to non-prodrug CPI analogues. Upon intracellular activation, the liberated CPI moiety (U-76,073) exhibits DNA binding kinetics similar to adozelesin, but with modified sequence preferences due to the presence of the chloromethyl substituent. This modification expands the recognition sequence from the core 5'-TTA-3' motif common to natural duocarmycins to the extended 5'-AATTA-3' sequence, potentially enhancing targeting precision in genomic contexts [3].
Table 3: Comparative Analysis of CPI Analogues' Biochemical Properties
Compound | In Vitro Potency (IC50 Range) | DNA Alkylation Type | Primary Recognition Sequence | Prodrug Activation Required |
---|---|---|---|---|
Carzelesin | 10-50 pM | Monoalkylation | 5'-AATTA-3' | Yes |
Adozelesin | 1-5 pM | Monoalkylation | 5'-TTA-3' | No |
Bizelesin | 5-20 pM | Interstrand crosslink | 5'-TATATA-3' | No |
Duocarmycin SA | 0.5-2 pM | Monoalkylation | 5'-TTA-3' | No |
CC-1065 | 0.1-0.5 pM | Monoalkylation | 5'-TTA-3' | No |
The structural basis for differential binding affinity resides in the substituent pattern of the CPI unit. Carzelesin's chloromethyl group creates steric and electronic effects that moderately reduce association kinetics compared to unsubstituted analogues, but simultaneously enhance sequence discrimination. The prodrug approach also modulates cellular uptake and distribution, potentially improving tumor penetration compared to more lipophilic CPI derivatives. These biochemical characteristics position carzelesin as a promising candidate for antibody-drug conjugate (ADC) payload applications, where controlled activation and targeted delivery can maximize therapeutic index [9].
Carzelesin's covalent DNA adducts initiate a complex signaling cascade culminating in programmed cell death through both intrinsic and extrinsic apoptotic pathways. The primary trigger involves replication fork collision with carzelesin adducts during DNA synthesis, resulting in the generation of double-strand breaks (DSBs) that exceed cellular repair capacity. These DSBs activate the DNA damage response (DDR) network, beginning with recognition by the MRE11-RAD50-NBS1 (MRN) complex [4] [6].
The MRN complex serves as a platform for ATM kinase activation, which phosphorylates numerous downstream targets including histone H2AX (forming γH2AX foci), CHK2 checkpoint kinase, and the p53 tumor suppressor. Phosphorylated p53 dissociates from its negative regulator MDM2 and translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes including BAX, PUMA, and NOXA [4] [8]. Simultaneously, carzelesin adducts induce replication stress that activates ATR-CHK1 signaling, imposing cell cycle arrest at G2/M transition to provide time for DNA repair. However, the irreparable nature of CPI adducts converts this protective response into a commitment to apoptosis [6].
Mitochondrial apoptosis execution involves BAX/BAK oligomerization, mitochondrial outer membrane permeabilization, and cytochrome c release. The resulting apoptosome complex activates caspase-9, which initiates the caspase cascade through proteolytic activation of executioner caspases-3 and -7. Carzelesin has also been shown to induce death receptor signaling through p53-mediated upregulation of FAS and TRAIL receptors, providing an additional apoptotic pathway in certain cellular contexts [4] [8].
Table 4: DNA Damage Response and Apoptotic Markers Induced by Carzelesin
Molecular Event | Key Signaling Components | Detection Method | Temporal Sequence |
---|---|---|---|
DNA damage recognition | MRN complex, γH2AX foci | Immunofluorescence | Minutes to hours |
Signal transduction | ATM, ATR, DNA-PK activation | Western blot (phospho-specific) | 1-4 hours |
Checkpoint activation | CHK1, CHK2, p53 phosphorylation | Flow cytometry, Western blot | 4-12 hours |
Transcriptional response | p53 target genes (BAX, PUMA, FAS) | qPCR, microarray | 8-24 hours |
Mitochondrial apoptosis | BAX translocation, cytochrome c release | Confocal microscopy | 12-36 hours |
Caspase activation | Caspase-9, -3, -7 cleavage | Fluorogenic substrates | 18-48 hours |
Apoptotic execution | DNA fragmentation, phosphatidylserine exposure | TUNEL, Annexin V staining | 24-72 hours |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7